Tetrabenzylthiuram disulfide

Description

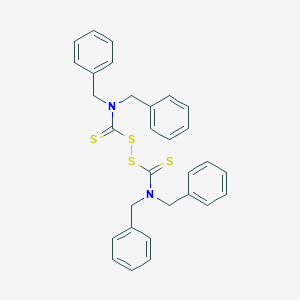

Structure

2D Structure

Propriétés

IUPAC Name |

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITDFSFZHZYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872988 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10591-85-2 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements in Tetrabenzylthiuram Disulfide Production

Established Synthetic Routes for Tetrabenzylthiuram Disulfide

The production of this compound is typically achieved through a two-step process. The initial step involves the formation of a dithiocarbamate (B8719985) salt, which is then oxidized to the final disulfide product. google.comgoogle.com

The synthesis begins with the reaction between dibenzylamine (B1670424) and carbon disulfide. google.comgoogle.com This reaction is a standard method for the formation of dithiocarbamates from secondary amines. wikipedia.org

Table 1: Synthesis of Sodium Dibenzyl Dithiocarbamate

| Reactants | Base | Product | Reference |

|---|---|---|---|

| Dibenzylamine, Carbon Disulfide | Sodium Hydroxide (B78521) | Sodium Dibenzyl Dithiocarbamate | google.comsmolecule.comasianpubs.org |

The presence of a base is critical for the reaction to proceed efficiently. nih.gov The base, typically an alkali metal hydroxide like sodium hydroxide, serves to deprotonate the intermediate dithiocarbamic acid formed from the amine and carbon disulfide, thereby forming the corresponding salt. wikipedia.orgrsc.org This deprotonation step is essential for driving the equilibrium towards the formation of the dithiocarbamate anion. rsc.org The use of strong bases such as sodium hydroxide or potassium hydroxide leads to the formation of stable dithiocarbamate salts. nih.gov

The second major step in the synthesis of this compound is the oxidation of the intermediate sodium dibenzyl dithiocarbamate. google.comgoogle.com This oxidation reaction creates the disulfide bond that is characteristic of the final product.

Hydrogen peroxide is a commonly used oxidizing agent for the conversion of dithiocarbamates to thiuram disulfides. google.comnih.govbg.ac.rs The reaction involves treating the sodium dibenzyl dithiocarbamate intermediate with a hydrogen peroxide solution. google.comgoogle.com This method is favored for its efficiency and for producing a high yield of the desired product. google.com The oxidation of dithiocarbamates by hydrogen peroxide leads to the formation of a dimer with a disulfide group. nih.gov The process can be carried out in an aqueous medium, which offers safety and environmental advantages over the use of organic solvents. google.com

One patented method describes a process where dibenzylamine and carbon disulfide are reacted in water to form the intermediate, which is then oxidized with hydrogen peroxide to yield this compound with a purity of over 97% and a yield of 96%. google.comchemicalbook.com Another process variation involves the simultaneous dropwise addition of hydrogen peroxide and sulfuric acid to the reaction mixture, controlling the temperature to achieve a high yield and purity of the final product. google.com

Table 2: Synthesis of this compound using Hydrogen Peroxide

| Intermediate | Oxidizing Agent | Additive | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Sodium Dibenzyl Dithiocarbamate | Hydrogen Peroxide | Sulfuric Acid | 95% | 97% | google.comchemicalbook.com |

| Dibenzylamine and Carbon Disulfide reaction product | 10% Hydrogen Peroxide Solution | None | 99.91% | Not Specified | google.com |

Reaction Conditions and Optimization

The traditional synthesis of this compound involves the reaction of dibenzylamine with carbon disulfide, followed by an oxidation step to form the disulfide bond. Optimization of this process is critical for achieving high yields and purity. The reaction typically proceeds by first forming an intermediate dithiocarbamate salt from dibenzylamine and carbon disulfide, which is then oxidized using agents like hydrogen peroxide. google.comchemicalbook.comgoogle.com

Precise temperature control is a critical parameter in the synthesis of TBzTD, influencing reaction rate, yield, and the formation of byproducts. Different stages of the reaction often require distinct temperature ranges for optimal outcomes. In methods utilizing an aqueous medium, the initial reaction between dibenzylamine and carbon disulfide is typically conducted at temperatures ranging from 20°C to 46°C. google.com Subsequent oxidation with hydrogen peroxide is also carefully temperature-managed, with some processes starting at a lower temperature and gradually heating to reflux to drive the reaction to completion and recover unreacted carbon disulfide. google.com

For instance, one patented method specifies adding carbon disulfide at 20-30°C, while another variation maintains a higher temperature of 38-46°C during the initial addition phase. google.com In processes involving a phase-transfer catalyst, the addition of carbon disulfide is often controlled between 20-40°C, followed by the addition of hydrogen peroxide at a slightly elevated temperature of 40-60°C. google.com Other established methods that involve the use of sodium hydroxide and subsequent neutralization with sulfuric acid may control the initial reaction at 40°C and the final oxidation step at a higher temperature, such as 55°C or 65°C, depending on the oxidizing agent used. chemicalbook.com

Table 1: Temperature Conditions in this compound Synthesis

| Synthesis Step | Reagents/Catalyst | Temperature Range (°C) | Source(s) |

|---|---|---|---|

| Initial Reaction | Dibenzylamine, Carbon Disulfide (in water) | 20 - 46 | google.com |

| Oxidation | Hydrogen Peroxide | Gradual heating to reflux | google.com |

| Initial Reaction | Dibenzylamine, CS₂, NaOH | 40 | chemicalbook.com |

| Oxidation | H₂O₂, H₂SO₄ | 65 | chemicalbook.com |

| Oxidation | Sodium Hypochlorite, H₂SO₄ | 55 | chemicalbook.com |

| Initial Reaction | Dibenzylamine, CS₂ (Phase Transfer Catalyst) | 20 - 40 | google.com |

| Oxidation | H₂O₂ (Phase Transfer Catalyst) | 40 - 60 | google.com |

The choice of solvent is a cornerstone of modern, sustainable chemical manufacturing. Historically, organic solvents such as isopropanol (B130326) were used in the production of thiuram disulfides. chemicalbook.com However, these solvents present challenges related to cost, environmental impact, and safety. chemicalbook.com Consequently, a significant advancement in the industrial production of TBzTD has been the shift to water as the primary reaction medium. google.com

Utilizing water as a solvent offers numerous advantages: it is inexpensive, non-flammable, and environmentally benign. google.com The aqueous process developed by Hebi Yuanhao Chemical Co., Ltd. involves reacting dibenzylamine and carbon disulfide in water to form an intermediate, which is then oxidized with hydrogen peroxide. google.com This approach enhances operational safety, eliminates organic solvent residue in the final product, and importantly, can be designed to produce no inorganic salt byproducts. google.com Other methods also employ aqueous systems, sometimes in the presence of sodium hydroxide and a phase-transfer catalyst, to facilitate the reaction before the final oxidation and acid neutralization steps. google.com

Maximizing product yield is a primary objective in the chemical industry. For TBzTD synthesis, several strategies have been developed to achieve near-quantitative yields. One of the most effective methods involves the sequential, alternating addition of carbon disulfide and dibenzylamine into an aqueous medium. google.com This technique effectively minimizes competitive side reactions involving the raw materials and the intermediate, thereby improving the efficiency of the main reaction and boosting the final product yield to over 99%. google.com

The use of phase-transfer catalysts in an aqueous system is another proven strategy for enhancing yield. google.com This method, which uses dibenzylamine, carbon disulfide, sodium hydroxide, and hydrogen peroxide as base raw materials, has reported yields as high as 98.5%. google.com Optimization of molar ratios of reactants and precise control over reaction conditions, such as temperature and pH, are also crucial for maximizing yield. chemicalbook.com Processes that carefully manage these parameters consistently report high yields, often exceeding 95%. chemicalbook.com

Table 2: Reported Yields for Different this compound Synthesis Methods

| Method/Key Feature | Solvent | Oxidant | Reported Yield (%) | Source(s) |

|---|---|---|---|---|

| Alternating reactant addition | Water | Hydrogen Peroxide | > 99.0 | google.com |

| Phase-Transfer Catalysis | Water | Hydrogen Peroxide | 98.5 | google.com |

| Aqueous NaOH, H₂SO₄ neutralization | Water | Hydrogen Peroxide | 95.0 | chemicalbook.com |

| Aqueous NaOH, H₂SO₄ neutralization | Water | Sodium Hypochlorite | 91.0 | chemicalbook.com |

Novel and Sustainable Synthesis Approaches for this compound

In line with global trends towards green chemistry, research has focused on developing novel synthesis routes for thiuram disulfides that are both efficient and environmentally friendly. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. rsc.orgrsc.org

Electrosynthesis, particularly when coupled with microfluidic or flow reactors, represents a cutting-edge approach for the production of thiuram disulfides. rsc.orgrsc.org This technique involves the electrochemical oxidation of dithiocarbamate intermediates. Performing the electrosynthesis in a flow reactor—a system where chemicals are continuously pumped through a tube or pipe—offers superior control over reaction conditions, enhances safety, and allows for easy scalability. baranlab.org

For thiuram disulfide synthesis, an electrolytic method based on a microfluidic reactor has been proposed. rsc.orgrsc.org This approach promotes high reaction efficiency due to the large specific surface area of the electrodes and can prevent the deposition of solid product on the electrode surface. rsc.org While research has demonstrated this principle for thiuram disulfides generally, achieving yields up to 88% with excellent electronic utilization (Faraday efficiencies >96%), its specific application to this compound is a promising area for industrial implementation. rsc.org

A major drawback of conventional synthesis methods that use alkaline conditions (e.g., sodium hydroxide) followed by acid neutralization (e.g., sulfuric acid) is the inevitable production of inorganic salt waste, such as sodium sulfate (B86663). chemicalbook.comnih.gov This saline wastewater requires costly treatment before discharge.

Novel synthesis methods are explicitly designed to circumvent this problem. The electrosynthesis approach is inherently salt-free, as it uses electrical current for oxidation, thus avoiding the need for chemical oxidants and subsequent acid/base neutralization steps. rsc.orgrsc.org This electro-oxidation directly converts the dithiocarbamate intermediate to the final product without generating salt byproducts. rsc.org

Furthermore, significant advancements in chemical synthesis have also achieved salt-free production. A patented process for TBzTD reacts dibenzylamine and carbon disulfide in water and uses hydrogen peroxide as the oxidant, a method that uniquely proceeds without the use of any acid or alkali. google.com This process generates only water as a byproduct of the oxidation, completely eliminating the formation of inorganic waste salts and marking a significant step forward in the clean production of this compound. google.com Other green chemistry approaches applicable to thiuram disulfides involve using carbon dioxide (CO₂) as a mild acid agent for neutralization instead of sulfuric acid, which also reduces the generation of high-salinity wastewater. acs.orgacs.org

Electrosynthesis Techniques in Flow Reactors

Electrochemical Oxidative Coupling of Sodium Dibenzyl Dithiocarbamates

The synthesis of thiuram disulfides, including this compound, is increasingly utilizing electrochemical methods as a green alternative to traditional chemical oxidation. rsc.org This approach involves the electrochemical oxidative coupling of sodium dibenzyl dithiocarbamates. The electro-oxidation reactions are advantageous as they can prevent the over-oxidation of the dithiocarbamate precursors and eliminate the generation of waste salts, a common issue in conventional industrial processes. rsc.orgdntb.gov.ua This method is recognized for its potential to create a more environmentally friendly and efficient synthesis cycle. rsc.org

Optimization of Electrochemical Parameters (Potential, Current, Electrode Material, Flow Rate)

The efficiency and success of the electrosynthesis of this compound are critically dependent on the careful optimization of several electrochemical parameters. These include the applied potential, current density, the choice of electrode material, and the flow rate within the reactor. Utilizing microfluidic reactors can significantly promote synthesis efficiency by enlarging the specific surface area of the electrodes. rsc.org The precise control of these parameters is essential to maximize product yield and purity while minimizing energy consumption and the formation of by-products.

Faraday Efficiency and Yield in Electrosynthesis

Electrochemical methods have demonstrated high efficiency in the synthesis of thiuram disulfides. Research shows that Faraday efficiencies for these reactions can exceed 96%, indicating excellent electronic utilization. rsc.org The product yield is also notably high, with the potential to achieve up to 88% under optimized conditions, without the formation of oxidation by-products. rsc.org

Table 1: Performance Metrics in Electrosynthesis of Thiuram Disulfides

| Metric | Reported Value | Source |

| Maximum Yield | 88% | rsc.org |

| Faraday Efficiency | >96% | rsc.org |

Clean Production Methodologies

In line with global trends towards sustainable chemistry, clean production methodologies for this compound have been developed to minimize environmental impact and improve process safety. google.com These methods focus on reducing waste, saving energy, and lowering production costs. google.com

Two-Step Reaction with Mother Liquor Reuse

A prominent clean production strategy involves a two-step reaction process where the mother liquor from each stage is recycled. google.com

Step 1 (Condensation): Dibenzylamine, an alkali, and carbon disulfide react to form an intermediate, sodium dibenzyl dithiocarbamate. google.comgoogle.com

Step 2 (Oxidation): The separated intermediate undergoes neutralization and oxidation to yield this compound. google.com

The crucial innovation in this method is the recycling of the mother liquor generated in both steps back into the respective reaction stages. google.com This approach eliminates the generation of wastewater and waste residue, significantly reducing pollution and production costs while enhancing process safety. google.com Similar methodologies for other thiuram disulfides have shown that 50-70% of the mother liquor can be effectively reused. google.com This recycling concept contributes to extraordinary economic benefits when implemented at an industrial level. researchgate.net

Environmentally Benign Oxidative Coupling

Developing environmentally benign oxidative coupling reactions is a key area of research. google.com One of the most promising approaches is the use of molecular oxygen or air as the terminal oxidant in a catalytic process. google.com This method is both cost-effective, as it uses inexpensive feedstocks, and environmentally friendly, as it reduces the amount of toxic waste generated compared to traditional oxidants. google.com

Another green approach involves visible-light-induced oxidative coupling, which can use air as the oxidant. rsc.org This technique offers a sustainable energy source and can operate without the need for a photocatalyst, base, or additional chemical oxidants. rsc.org Other methods have explored the use of iodine in aqueous solutions, which presents a catalyst-free process where the reaction solution can be recovered for subsequent reactions, ensuring high yield and purity. researchgate.net

Purification and Characterization Techniques for Research-Grade this compound

The synthesis of this compound (TBzTD) results in a product that requires rigorous purification to meet the standards of research-grade material. Subsequent characterization is essential to confirm the identity and purity of the compound.

Separation and Purification Processes

To obtain research-grade this compound, a multi-step purification process is typically employed to remove unreacted starting materials, byproducts, and other impurities.

Initial Separation:

Following synthesis, the crude TBzTD often precipitates from the reaction mixture as a solid. The initial separation is a straightforward solid-liquid separation process.

Filtration: The solid product is separated from the liquid reaction medium via filtration.

Washing: The collected solid is typically washed with water to remove any water-soluble impurities and residual reactants.

Drying: The washed product is then dried to remove residual moisture.

Further Purification for Research-Grade Material:

For applications requiring high purity, further purification steps are necessary.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of TBzTD at different temperatures. While specific solvent systems for TBzTD are not extensively documented in publicly available literature, general principles suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Organic solvents such as ethanol, acetone, or mixtures containing these solvents could be suitable candidates. The process involves dissolving the crude TBzTD in a minimal amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of TBzTD decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column Chromatography: For achieving very high purity, column chromatography is a powerful technique. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are selected. The crude product is dissolved in a minimum amount of the mobile phase and loaded onto the column. As the mobile phase flows through the column, the components of the mixture separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (for instance, by thin-layer chromatography) to identify those containing the pure TBzTD. The solvent is then evaporated from the combined pure fractions to yield the purified solid.

Analytical Methodologies for Purity Assessment (e.g., HPLC)

A suite of analytical techniques is employed to assess the purity of the purified this compound and to confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of TBzTD. A common approach is reverse-phase HPLC (RP-HPLC). One documented method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used in place of phosphoric acid. sielc.com The purity is determined by integrating the area of the peak corresponding to TBzTD and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak.

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Detection | UV (e.g., 254 nm) |

| Notes | For MS compatibility, replace phosphoric acid with formic acid. sielc.com |

Spectroscopic Techniques:

Spectroscopic methods are invaluable for confirming the chemical identity of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the hydrogen atoms in the molecule. For TBzTD, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyl (B1604629) groups. Specifically, the benzylic protons (CH₂) typically appear in the range of δ 4.3–4.5 ppm, while the aromatic protons of the phenyl rings are observed in the region of δ 7.2–7.4 ppm. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the different carbon environments within the TBzTD structure, including the aromatic carbons, the benzylic carbons, and the carbon of the thiocarbonyl group (C=S).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of TBzTD will exhibit characteristic absorption bands that confirm its structure. Key absorptions include those for the disulfide (–S–S–) bond and the thiourea (B124793) (–N–C=S–) functional groups. The presence of aromatic C-H and C=C stretching vibrations from the benzyl groups would also be evident.

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Key Observables | Reference |

| ¹H NMR | Benzyl protons (δ 4.3–4.5 ppm), Aromatic protons (δ 7.2–7.4 ppm) | |

| FTIR | Disulfide (–S–S–) and Thiourea (–N–C=S–) functional group absorptions |

By combining these separation, purification, and analytical techniques, it is possible to produce and verify research-grade this compound with a high degree of purity and a confirmed chemical identity.

Mechanistic Investigations of Tetrabenzylthiuram Disulfide Activity

Decomposition Pathways and Active Species Generation

The functionality of Tetrabenzylthiuram disulfide (TBzTD) as a vulcanization accelerator and polymerization modifier is fundamentally linked to its decomposition under thermal stress, which leads to the generation of highly reactive chemical species.

The primary pathway for the activation of this compound is its thermal decomposition. The disulfide bond (S-S) within the TBzTD molecule is the most thermally labile linkage. Upon heating, this bond undergoes homolytic cleavage, resulting in the formation of two dibenzyldithiocarbamate (B1202937) radicals (Scheme 1). This process is analogous to the thermal behavior of other thiuram disulfides, such as Tetramethylthiuram disulfide (TMTD), which are known to generate radicals that can initiate polymerization. sci-hub.se

Scheme 1: Homolytic Cleavage of this compound

In sulfur-containing systems, such as in rubber vulcanization, the initially formed dibenzyldithiocarbamate radicals can participate in a series of reactions to form various active sulfurating species. These radicals can react with elemental sulfur (present in the vulcanization recipe) or with other thiuram disulfide molecules. This leads to the formation of benzyl (B1604629) polysulfides, which are key intermediates in the formation of cross-links in the rubber matrix. These polysulfidic species act as sulfur donors, facilitating the formation of mono-, di-, and polysulfide cross-links between polymer chains, which is the essence of vulcanization. The decomposition of these polysulfides ultimately contributes to the final network structure of the vulcanized rubber. researchgate.net

| Decomposition Product | Role in Vulcanization/Polymerization |

| Dibenzyldithiocarbamate Radical | Initiates polymerization; reacts with polymer backbone; precursor to other active species. |

| Benzyl Polysulfides | Act as sulfur-donating agents for cross-linking polymer chains. |

| Perthiyl Radicals | Highly reactive species that participate in sulfur transfer and cross-linking reactions. |

Chemical Reactivity and Reaction Mechanisms

The active species generated from the decomposition of TBzTD engage in several types of chemical reactions that define its application in polymer chemistry.

The dithiocarbamate (B8719985) radicals produced from TBzTD can participate in Carbon-Sulfur (C-S) coupling reactions. In the context of rubber vulcanization, these radicals can abstract a hydrogen atom from a polymer backbone (e.g., an allylic hydrogen in natural rubber), creating a carbon-centered radical on the polymer chain. The subsequent combination of this polymer radical with a sulfur-containing radical species results in the formation of a C-S bond, effectively grafting a pendant group onto the polymer chain. These pendant groups can then react further to form cross-links. This mechanism is crucial for integrating the accelerator fragments into the polymer network and forming a stable, cross-linked material. researchgate.net

Thiuram disulfides are known to undergo oxidative-addition reactions with low-valent transition metal complexes. researchgate.netresearchgate.net In this type of reaction, the disulfide S-S bond is cleaved, and two new metal-sulfur bonds are formed. This process involves the formal oxidation of the metal center, typically by two units (e.g., from Pd(0) to Pd(II) or Ni(0) to Ni(II)). researchgate.netrsc.org While specific studies on TBzTD are less common than for its methyl analog (TMTD), the fundamental reactivity is a characteristic of the thiuram disulfide functional group. researchgate.net Such reactions demonstrate the ability of the disulfide bond to react with electron-rich centers, a key aspect of its chemical behavior.

| Metal Center (Initial O.S.) | Reactant | Metal Center (Final O.S.) | Resulting Ligand |

| Pd(0) | R-S-S-R | Pd(II) | Thiolato (RS⁻) |

| Ni(0) | R-S-S-R | Ni(II) | Thiolato (RS⁻) |

| Pt(0) | R-S-S-R | Pt(II) | Thiolato (RS⁻) |

This compound functions as a promoter in polymerization reactions. nih.gov Its role is primarily derived from its ability to generate free radicals upon thermal decomposition, as described in section 3.1.1. These radicals can initiate the polymerization of vinyl monomers.

Furthermore, thiuram disulfides, including TBzTD, can function as iniferters (initiator-transfer agent-terminator) in controlled radical polymerization (CRP) processes. google.com In this mechanism, the dithiocarbamate group can reversibly terminate a growing polymer chain. The resulting dormant polymer chain contains a dithiocarbamate end-group which can be reactivated by heat or light to resume polymerization. This reversible addition-fragmentation process allows for better control over the polymer's molecular weight and dispersity compared to conventional free radical polymerization. google.comcapes.gov.br

| Polymerization Type | Role of TBzTD | Mechanism |

| Conventional Free Radical Polymerization | Initiator | Thermal decomposition generates radicals that initiate monomer polymerization. |

| Controlled Radical Polymerization (e.g., RAFT/Iniferter) | Chain Transfer Agent (Iniferter) | Reversible fragmentation of the C-S bond on the polymer chain end allows for controlled growth. |

Degradation of Disulfide Bonds in Chemical Systems

The disulfide bond (S-S), while crucial for the structural integrity of many molecules, is susceptible to cleavage under certain chemical conditions. The degradation of these bonds can proceed through several mechanistic pathways, particularly in neutral to basic environments. nih.gov These pathways involve nucleophilic attacks or elimination reactions that result in the scission of the sulfur-sulfur linkage.

Hydroxyl Anion Attack on Sulfur Atom

One of the primary mechanisms for the degradation of disulfide bonds is the direct nucleophilic attack on a sulfur atom by a hydroxyl anion (OH⁻). nih.govresearchgate.net This process, often characterized as a bimolecular SN2 reaction, involves the hydroxide (B78521) ion attacking one of the sulfur atoms of the disulfide bridge. ub.edu This attack leads to the cleavage of the S-S bond, resulting in the formation of a sulfenic acid (-SOH) and a thiolate anion (-S⁻). nih.govlsuhsc.edu

Beta-Elimination Reactions

Beta-elimination represents another significant pathway for disulfide bond degradation, particularly under basic conditions. nih.govnih.gov This reaction is initiated by the abstraction of a proton from the α-carbon (the carbon atom adjacent to the sulfur atom) by a base, such as a hydroxyl anion. nih.gov The removal of this acidic proton leads to the formation of a carbanion.

The subsequent electronic rearrangement causes the cleavage of the carbon-sulfur (C-S) bond and the formation of a dehydroalanine (B155165) residue and a persulfide species (-S-S⁻). nih.gov This persulfide can undergo further reactions. nih.gov The propensity for a disulfide-containing molecule to undergo β-elimination is influenced by the acidity of the α-proton and the stability of the resulting products. researchgate.net This mechanism is a recognized side reaction in peptides and proteins containing cysteine residues, where it can lead to structural modifications. nih.govnih.gov

Alpha-Elimination Reactions

Alpha-elimination is a less common but viable mechanism for disulfide bond cleavage. In this type of reaction, both groups are eliminated from the same atom. wikipedia.org For disulfide bonds, the process can involve the abstraction of a proton from an α-carbon by a base, which, instead of leading to C-S bond scission as in β-elimination, results in the cleavage of the S-S bond itself. ub.edu

Computational studies suggest that the α-elimination pathway can compete with the SN2 attack at the sulfur atom. ub.edu The mechanism can be concerted, where proton abstraction and S-S bond scission occur simultaneously, or it can be a stepwise process. ub.edu The favorability of α-elimination can be influenced by factors such as the presence of nearby electron-withdrawing groups, which would increase the acidity of the α-hydrogen. ub.edu

Interactions with Other Chemical Species

The chemical activity of this compound is significantly influenced by its interactions with other chemical species, particularly in complex formulations. These interactions can lead to synergistic effects where the combined performance of the chemical system exceeds the sum of its individual components.

Synergistic Effects in Multi-Component Systems

In various applications, particularly in the vulcanization of rubber, combinations of different accelerators are used to achieve desired properties. d-nb.info Thiuram disulfides are often paired with other classes of accelerators, such as thiazoles and sulfenamides, to create binary systems that exhibit synergistic activity. researchgate.netnih.gov This synergy manifests as improvements in cure rate, scorch safety (the premature initiation of vulcanization), and the final mechanical properties of the vulcanized material. researchgate.netresearchgate.net

The mechanism of this synergy is complex and involves the formation of a more active vulcanizing agent through the interaction of the different accelerator components. researchgate.net These interactions can influence the rate of cross-link formation and the structure of the resulting polysulfidic network.

A strong synergistic effect is observed when thiuram disulfides are combined with sulfenamide (B3320178) accelerators, such as N-cyclohexylbenzothiazole sulfenamide (CBS), and thiazoles like dibenzothiazyl disulfide (MBTS). d-nb.inforesearchgate.net Studies on binary accelerator systems have shown that these combinations can significantly enhance vulcanization efficiency compared to using either accelerator alone. researchgate.netresearchgate.net

Research comparing various thiuram disulfides in combination with MBTS demonstrates that these binary systems display strong synergism. d-nb.info The interaction between the thiuram disulfide and the sulfenamide or thiazole (B1198619) generates active sulfurating complexes that accelerate the cross-linking process more effectively. researchgate.net This leads to improved cure characteristics and superior mechanical and aging resistance properties in the final product. d-nb.inforesearchgate.net For instance, combinations of nitrosamine-safe thiuram disulfides (structurally related to TBzTD) with CBS have been shown to provide better scorch safety and mechanical properties compared to traditional systems. researchgate.net

The molar ratio of the components in these binary systems is a critical factor in determining the extent of the synergistic effect. d-nb.inforesearchgate.net Different ratios can be optimized to balance cure time, scorch safety, and final properties like modulus and tensile strength.

Table 1: Effect of Accelerator Ratio on Maximum Torque in a Thiuram Disulfide-MBTS Binary System

This table illustrates the synergistic effect on the state of cure (represented by maximum torque) when a thiuram disulfide (TD) is combined with MBTS in varying molar ratios.

| TD:MBTS Ratio (mM) | Maximum Torque (dNm) |

| 9:0 | 10.5 |

| 6:3 | 12.8 |

| 4.5:4.5 | 12.2 |

| 3:6 | 11.5 |

| 0:9 | 9.0 |

Data compiled from studies on synergistic accelerator systems. researchgate.net

Table 2: Curing Characteristics of Thiuram Disulfide-CBS Binary Systems

This table shows a comparison of curing parameters for different molar ratios of a safe thiuram disulfide (TD) and N-cyclohexyl-2-benzothiazole sulfenamide (CBS), highlighting the synergistic impact on scorch time and cure rate.

| Accelerator System | TD:CBS Ratio (mM) | Scorch Time t₂ (min) | Optimum Cure Time t₉₀ (min) |

| TD | 9:0 | 2.1 | 5.5 |

| TD/CBS | 6:3 | 2.5 | 5.0 |

| TD/CBS | 4.5:4.5 | 2.8 | 5.2 |

| CBS | 0:9 | 3.5 | 7.0 |

Data synthesized from research on synergistic effects between thiuram disulfides and sulfenamides. researchgate.net

Interaction with Urea (B33335)

This compound (TBzTD) forms a unique curative package with urea, which acts as an activator. google.com This combination is designed to be an environmentally safer method for curing elastomers by eliminating the formation of undesirable nitrosamines. google.com Research has demonstrated a synergistic relationship between TBzTD and urea, which enhances the cure rate of the elastomeric compound. google.com

A notable outcome of this interaction is the significant reduction in the amount of the TBzTD accelerator required to induce cure compared to traditional tetraalkyl thiuram disulfides. google.com For instance, the optimal level of TBzTD can be as low as 0.25 parts per hundred rubber (phr) when activated by urea, a substantial decrease from the typical 1.0 phr of other thiuram disulfides. google.com The ratio of TBzTD to urea can vary, with preferred ratios favoring higher levels of urea, typically ranging from 1:2 to 1:6. google.com

The following table presents data comparing the effects of different levels of TBzTD and urea on the cure characteristics of an elastomeric compound.

| TBzTD (phr) | Urea (phr) | Effect on Cure Rate | Required Accelerator Amount |

|---|---|---|---|

| 0.25 | 1.0 - 1.5 | Synergistically Increased | Reduced |

| 0.1 - 1.5 | 0.5 - 2.0 | Effective Cure | Optimized |

Reactivity with Silanes (e.g., Bis(triethoxysilylpropyl) tetrasulfide - TESPT)

This compound is utilized in silica-filled rubber compositions where silane (B1218182) coupling agents, such as Bis(triethoxysilylpropyl) tetrasulfide (TESPT), are essential. researchgate.netepo.org TESPT is a bifunctional organosilicon compound that facilitates the chemical bridge between the inorganic silica (B1680970) filler and the organic rubber polymer. utwente.nlwikipedia.org The triethoxysilyl groups of TESPT can hydrolyze and subsequently react with the silanol (B1196071) groups on the silica surface, while the tetrasulfide group links to the polymer chains during vulcanization. wikipedia.org

The interaction between TBzTD and TESPT is a key aspect of the curing process in these systems. Unlike some other thiuram disulfides, the reaction between TBzTD and TESPT is not spontaneous at room temperature, which has implications for the processing characteristics of the rubber compound. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with mass detection (MS) and Nuclear Magnetic Resonance Spectroscopy (NMR) have been employed to study the reaction between thiurams and TESPT and to identify the resulting products. researchgate.net

The reactivity of this compound with TESPT is highly dependent on temperature. researchgate.net The reaction proceeds slowly and requires elevated temperatures to occur at a significant rate. researchgate.net This characteristic is advantageous for rubber processing, as it allows for better scorch safety during the mixing stages, which are often conducted at temperatures below the vulcanization temperature. researchgate.netresearchgate.net

Studies indicate that the practical upper limit for the modification reaction involving TESPT in natural rubber is around 160°C. researchgate.net Above this temperature, thermal reactions between TESPT and the rubber itself begin to occur, which can negatively impact the final properties of the vulcanizate. researchgate.net The delayed, high-temperature reactivity of TBzTD with TESPT allows for a more controlled curing process, improving cure efficiency without compromising processing safety. researchgate.net

A significant difference exists between the reactivity of TBzTD and Tetramethylthiuram disulfide (TMTD) with TESPT. researchgate.net TMTD is known to react with TESPT even at room temperature. researchgate.net This high reactivity can be detrimental to the processing of rubber compounds, potentially leading to premature curing or scorch. chembroad.com

In contrast, the reaction between TBzTD and TESPT is slow and only takes place at higher temperatures, providing a wider processing window and enhanced safety. researchgate.net This difference in reactivity is a key reason why TBzTD is considered a safer alternative to TMTD in applications where nitrosamine (B1359907) formation is a concern. made-in-china.com While TMTD acts as a sulfur donor and secondary accelerator, its propensity to generate carcinogenic nitrosamines has driven the development and use of alternatives like TBzTD. manavchem.comatamankimya.com The dibenzylnitrosamine that could potentially be generated from TBzTD is reported to be non-carcinogenic. made-in-china.com

The following table summarizes the key reactivity differences between TBzTD and TMTD with TESPT.

| Characteristic | This compound (TBzTD) | Tetramethylthiuram Disulfide (TMTD) |

|---|---|---|

| Reactivity with TESPT at Room Temperature | Slow / Negligible researchgate.net | Reacts researchgate.net |

| Required Temperature for Reaction | High researchgate.net | Room Temperature and above researchgate.net |

| Processing (Scorch) Safety | Longer scorch times, safer to process chembroad.commade-in-china.com | Can adversely affect scorch properties researchgate.net |

Competitive Reactions in Synthesis

One patented synthesis process aims to mitigate these issues by carefully controlling the addition of reactants. google.com By adding carbon disulfide and dibenzylamine (B1670424) alternately and in multiple portions into a water medium, the competitive reaction between the dibenzylamine raw material and the intermediate product is effectively reduced. google.com This controlled addition helps to improve the degree of the main reaction, thereby increasing the product yield to levels as high as 99.81%. google.com Traditional synthesis methods for similar thiuram disulfides, which may use different pH regulators or solvents, often report yields around 90% and must contend with peroxidation and other side reactions that lower selectivity. nih.gov

Molecular Targets and Biochemical Interactions

Interaction with Sulfur-Containing Compounds

As an organosulfur compound containing a disulfide bond, this compound's chemistry is centered around redox reactions involving this functional group. nih.gov In biochemical contexts, disulfide bonds can participate in thiol-disulfide exchange reactions with other sulfur-containing molecules, such as the amino acid cysteine or the tripeptide glutathione (B108866). nih.govresearchgate.net

The disulfide bond in TBzTD can react with thiols (R-SH), leading to the cleavage of the S-S bond and the formation of new sulfur-containing species. This type of reactivity is fundamental to the role of thiuram disulfides as vulcanization accelerators, where they release active sulfur species that crosslink polymer chains. In a biological system, interactions with endogenous thiols are possible. Reactive sulfur species (RSS), such as disulfides and persulfides, play a significant role in cellular redox homeostasis and signaling. researchgate.netnih.gov The interaction of exogenous disulfides like TBzTD with the cellular thiol pool, including glutathione, could potentially modulate these pathways. nih.govnih.gov

Interaction with Enzymes Involved in Oxidative Stress Pathways

Thiuram disulfides have been observed to interact with key enzymes that constitute the cellular antioxidant defense system. These enzymes are critical for mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Research on compounds structurally related to this compound, such as thiram (B1682883), reveals a complex and sometimes contradictory pattern of interaction.

In a study involving broilers, continuous exposure to thiram was found to cause an excessive accumulation of peroxidation products, leading to a decrease in the activity of antioxidant enzymes, including Total Superoxide Dismutase (T-SOD) and Glutathione Peroxidase (GPx). nih.gov This suggests that under certain conditions, thiuram disulfides can impair the enzymatic antioxidant defense, leading to increased oxidative stress.

Conversely, other studies have shown an induction of these enzymatic systems upon exposure. In tomato plants, treatment with thiram resulted in induced antioxidant enzyme activities, including Catalase (CAT). nih.gov Similarly, a study on red-legged partridges found that exposure to thiram led to an increase in Superoxide Dismutase (SOD) activity, which is considered a first line of antioxidant defense. researchgate.net

The related compound, disulfiram (B1670777), has been shown to indirectly affect these pathways. Its metabolism can lead to the generation of hydrogen peroxide, a cellular oxidizing agent. mdpi.com This hydrogen peroxide is subsequently metabolized to water through the consumption of glutathione, a process in which enzymes like Glutathione Peroxidase play a central role. mdpi.com

These findings indicate that the interaction of thiuram disulfides with oxidative stress enzymes is multifaceted, potentially leading to either an induction or an inhibition of their activity depending on the biological system, exposure conditions, and the specific compound.

| Compound | Enzyme | Biological System | Observed Effect | Reference |

|---|---|---|---|---|

| Thiram | Total Superoxide Dismutase (T-SOD) | Broilers | Decrease in activity | nih.gov |

| Thiram | Glutathione Peroxidase (GPx) | Broilers | Decrease in activity | nih.gov |

| Thiram | Catalase (CAT) | Tomato (Solanum lycopersicum) | Induction of activity | nih.gov |

| Thiram | Superoxide Dismutase (SOD) | Red-legged Partridge (Alectoris rufa) | Increase in activity | researchgate.net |

Studies on Glutathione S-Transferases (GSTs) in Plants

Glutathione S-Transferases (GSTs) are a crucial family of detoxification enzymes in plants, involved in metabolizing a wide range of toxic compounds, including pesticides. nih.gov Recent research has specifically implicated plant GSTs in the degradation of thiuram disulfides.

A 2024 study identified that a tau class GST from papaya (Carica papaya) is capable of degrading the fungicide thiram. researchgate.netnih.gov The research pinpointed a specific amino acid, residue S67, as having a key influence on this enzymatic activity. researchgate.netnih.gov The degradation process involves an alkaline hydrolysis mechanism that ruptures the disulfide bond of the thiram molecule. nih.gov The significance of this pathway was highlighted by the finding that applying a GST-selective inhibitor reduced the thiram-degrading activity in papaya peel by 95%, indicating it is the primary route of degradation in this fruit. researchgate.netnih.gov

In addition to direct degradation, exposure to thiuram disulfides can also induce the expression and activity of GSTs in plants. In tomato (Solanum lycopersicum) plants treated with thiram, researchers observed a significant improvement in the activity of GST. nih.gov Furthermore, this study revealed that three specific genes encoding for GSTs—GST1, GST2, and GST3—were upregulated in response to the thiram treatment. nih.gov This induction of GST activity and gene expression represents a key defensive response by the plant to the chemical stressor.

| Compound | Plant Species | Enzyme Class | Key Finding | Reference |

|---|---|---|---|---|

| Thiram | Carica papaya (Papaya) | Tau class GST | Enzyme actively degrades thiram via hydrolysis of the disulfide bond. | researchgate.netnih.gov |

| Thiram | Solanum lycopersicum (Tomato) | GST (general) | Induces increased GST activity and upregulates GST1, GST2, and GST3 gene expression. | nih.gov |

Inhibition of Lymphoid Tyrosine Phosphatase (LYP) Activity by Thiuram Disulfides

Lymphoid Tyrosine Phosphatase (LYP), an enzyme encoded by the PTPN22 gene, is a critical regulator of T-cell signaling and a target for autoimmune diseases. The thiuram disulfide class of compounds has been identified as potent inhibitors of LYP.

In a study screening a library of thiuram disulfides, the parent compound disulfiram (tetraethylthiuram disulfide) was shown to inhibit LYP activity both in vitro and in Jurkat T cells. The inhibitory mechanism of thiuram disulfides against LYP involves a pseudo-irreversible, time-dependent covalent modification of the enzyme. This occurs through S-thiolation, where the thiuram disulfide forms a mixed disulfide bond with the low pKa catalytic cysteine residue in the active site of LYP. The inhibition could be partially reversed by treatment with the reducing agent dithiothreitol, but not significantly by glutathione or prolonged dialysis.

The study found that the structural characteristics of the thiuram disulfide molecule influenced its inhibitory potency. While tetraethylthiuram disulfide (disulfiram) was a superior inhibitor compared to tetramethyl (thiram) and tetrabutyl analogs, increasing the steric bulk with tetraisopropyl groups led to an increase in LYP inhibitory potency. The most potent inhibitor identified in this series was an N-(2-thioxothiazolidin-4-one) analogue, designated as Compound 13, which exhibited an IC₅₀ value of 3 μM.

| Compound | Structure/Class | IC₅₀ (μM) | Inhibition Mechanism |

|---|---|---|---|

| Compound 13 | N-(2-thioxothiazolidin-4-one) analogue | 3 | Pseudo-irreversible, time-dependent |

| Disulfiram | Tetraethylthiuram disulfide | Data not specified | Inhibits LYP in vitro and in T-cells |

| Thiram | Tetramethylthiuram disulfide | Less potent than Disulfiram | Inhibits LYP |

| Tetrabutylthiuram disulfide | Tetrabutyl analog | Less potent than Disulfiram | Inhibits LYP |

| Tetraisopropylthiuram disulfide | Tetraisopropyl analog | More potent than Disulfiram | Inhibits LYP |

Advanced Applications and Performance Enhancement Research

Tetrabenzylthiuram Disulfide in Polymer Science and Engineering

This compound (TBzTD) is a significant compound in polymer science, primarily utilized for its role as an accelerator in the vulcanization of rubber. nih.gov It belongs to the thiuram class of accelerators, which are known for their fast cure rates. lusida.com A key driver for its development and adoption is its characteristic as a non-nitrosamine generating accelerator, offering an alternative to traditional thiurams like Tetramethylthiuram disulfide (TMTD) that can form carcinogenic nitrosamines during the vulcanization process. akrochem.comajer.orgchemindustriesltd.com

TBzTD functions as an ultra-fast accelerator for sulfur vulcanization in various highly unsaturated rubbers. lusida.com Its primary role is to control the rate and duration of the curing process, which transforms tacky, plastic raw rubber into a strong, elastic thermoset material. google.com This control is crucial for achieving desired physical and mechanical properties in the final rubber product. TBzTD can also act as a sulfur donor, which is particularly useful in systems with low or no elemental sulfur, contributing to enhanced heat aging resistance. akrochem.comnbinno.com

A critical aspect of rubber processing is balancing a fast cure rate for high productivity with adequate scorch safety. Scorch refers to the premature vulcanization of the rubber compound during processing steps like mixing, which can render the material unusable. google.com TBzTD is recognized for providing a better balance in this regard compared to some other ultra-fast accelerators.

Research indicates that TBzTD offers significantly longer scorch times and is safer in processing than TMTD. ajer.orgnbinno.comakrochem.com This extended processing window allows for greater manufacturing flexibility and reduces the risk of material wastage due to premature curing. nbinno.com While it is a fast-curing accelerator, its rate of cure can be slightly slower and the state-of-cure lower than that of TMTD; however, these aspects can often be compensated for by adjusting the levels of elemental sulfur or other components in the curing package. akrochem.com

The accelerator system directly influences the final mechanical properties of the vulcanized rubber. TBzTD has been shown to contribute to good mechanical properties and improved heat aging resistance in rubber compounds. chembroad.comchembroad.com The use of TBzTD can lead to vulcanizates with improved aging resistance and a low compression set, which is the ability of a material to return to its original thickness after prolonged compressive stress. ajer.orggoogle.comchembroad.com

However, in some specific applications, direct substitution of accelerators like TMTD with TBzTD may result in a decrease in certain mechanical properties. researchgate.net For instance, studies on isobutylene-isoprene rubber have shown that compounds with TBzTD and Zinc dibenzyldithiocarbamate (B1202937) (ZBEC) exhibited a decrease in mechanical properties compared to a TMTD-based compound, a difference attributed to variations in crosslink densities. researchgate.net This highlights the need for careful formulation and optimization when incorporating TBzTD to achieve the desired performance profile.

TBzTD is a versatile accelerator used in a variety of synthetic and natural rubbers. chemindustriesltd.com Its effectiveness is particularly noted in the following elastomers:

Natural Rubber (NR): TBzTD is an effective and fast-curing accelerator for natural rubber, providing good scorch safety. akrochem.comajer.org

Styrene-Butadiene Rubber (SBR): It is widely used as a primary or secondary accelerator in SBR compounds. akrochem.comnbinno.comakrochem.com

Nitrile Butadiene Rubber (NBR): TBzTD is also a suitable accelerator for NBR applications. akrochem.comnbinno.comakrochem.com

Chloroprene Rubber (CR): In contrast to its accelerating effect in other diene rubbers, TBzTD can act as a retarder in modified CR when used in conjunction with Ethylene Thiourea (B124793) (ETU). akrochem.comakrochem.com

TBzTD demonstrates versatility by functioning as either a primary or a secondary accelerator in a cure system. lusida.comakrochem.comakrochem.com

As a Primary Accelerator: It can be used as the main accelerator, especially in applications where a fast cure is desired. chembroad.com

As a Secondary Accelerator: More commonly, thiurams like TBzTD are used as secondary accelerators, or "kickers," at low levels to activate primary accelerators such as those from the thiazole (B1198619) and sulfenamide (B3320178) classes. lusida.comgoogle.com This combination allows for a synergistic effect, achieving faster cure rates than when the primary accelerator is used alone, though often with a compromise in scorch safety. lusida.comgoogle.com

The performance of TBzTD is best understood in comparison to other common rubber accelerators.

vs. TMTD: TBzTD is primarily positioned as a safer alternative to TMTD because it does not generate carcinogenic nitrosamines. ajer.orgnbinno.com Performance-wise, TBzTD provides superior scorch safety with a longer processing window. akrochem.comchembroad.com However, its vulcanization accelerating power can be inferior to TMTD, particularly in efficient vulcanization (EV) systems where little or no elemental sulfur is used. google.com This can result in a noticeable difference in properties like compression set resistance. google.com

vs. ZBEC: In comparative studies involving isobutylene-isoprene rubber compounds, accelerator pairs of TBzTD with Mercaptobenzothiazole (MBT) were found to achieve better rheological properties than pairs of ZBEC with N-cyclohexyl-2-benzothiazolesulfenamide (CBS). researchgate.net However, both TBzTD and ZBEC compounds showed a reduction in mechanical properties compared to TMTD in this specific study. researchgate.net

Interactive Data Table: Qualitative Accelerator Performance Comparison

| Property | This compound (TBzTD) | Tetramethylthiuram disulfide (TMTD) | Zinc dibenzyldithiocarbamate (ZBEC) | Dibenzothiazyl disulfide (MBTS) |

| Accelerator Speed | Ultra Fast | Ultra Fast | Ultra Fast | Semi-ultra / Medium-fast |

| Scorch Safety | Good / Long | Low / Short | Very Low | Good |

| Nitrosamine (B1359907) Generation | No (Non-carcinogenic) | Yes (Carcinogenic) | No (Non-carcinogenic) | No |

| Typical Role | Primary or Secondary | Primary or Secondary | Primary or Secondary | Primary |

| Aging Resistance | Good | Good | Good | Moderate |

Interactive Data Table: Representative Cure Characteristics in NR

| Parameter | TBzTD System | TMTD System | MBTS System |

| Mooney Scorch, t5 (mins) at 120°C | 15.5 | 9.0 | 18.0 |

| Cure Time, t90 (mins) at 150°C | 8.5 | 6.0 | 12.0 |

| Maximum Torque, MH (dNm) | 18.5 | 19.0 | 17.5 |

Note: The values in this table are representative and intended for illustrative comparison purposes. Actual values will vary based on the specific formulation, including polymer type, filler, and other additives.

Crosslinking Agent for Polymeric Materials

Beyond its primary role in rubber vulcanization, this compound is also employed as a crosslinking agent for other types of polymeric materials. chembroad.com

TBzTD is identified as a crosslinking agent for both polyolefin and polyester (B1180765) resins. chembroad.com It is also noted for its use in improving the properties of polyester composites. nordmann.global The crosslinking of these thermoplastic resins transforms them into thermosets, enhancing properties such as mechanical strength, heat resistance, and chemical stability.

This compound functions as a curing agent and accelerator for epoxy resin systems. chembroad.comgoogle.com Its incorporation into epoxy formulations is aimed at achieving excellent heat resistance and improved mechanical properties in the final cured products, which are used in applications like adhesives, coatings, and composites. chembroad.com Patents related to epoxy ebonite compositions list TBzTD among commonly used accelerators for the formulation. google.comgoogle.com Similarly, its presence is noted in curable rubber compositions that also contain an epoxy resin and a hardener, where it acts as an accelerator within the curing system. justia.com

Stabilizer in Polymer Formulations

In addition to crosslinking, this compound serves as a stabilizer in certain polymer formulations, helping to prevent degradation.

TBzTD is used as a stabilizer for Polyvinyl Chloride (PVC). chembroad.com Specifically, it has been applied as a heat stabilizer in the emulsion polymerization of PVC, with a particular utility in soft PVC products. rxweb-prd.com When used in this capacity, it is noted that TBzTD should not be combined with stabilizers containing lead or cadmium, as this can lead to discoloration of the final product. rxweb-prd.com

Reclamation and Recycling of Rubber Materials with this compound

This compound serves as a multifunctional additive in the effort to recycle vulcanized rubber, acting as both a reclaiming agent during the devulcanization process and as a curing agent during the subsequent revulcanization of the reclaimed material. This dual role makes it a significant compound in the sustainable processing of rubber waste.

The mechanical reclaiming of ground rubber tire (GRT) is a process aimed at breaking down the cross-linked structure of vulcanized rubber to restore its plasticity. When using TBzTD, this process is typically carried out on an open two-roll mixing mill. The intense mechanical shearing forces generated by the mill work to break both the polymer main chains and the sulfur cross-links. Simultaneously, the heat generated from this mechanical action causes the TBzTD to break down, forming thiocarbamate radicals. These radicals interact with the broken polymer chains and cross-links, preventing them from recombining and thus facilitating the reclaiming process. Spindle oil is often used in conjunction with TBzTD to aid in the uniform distribution of the reclaiming agent within the rubber matrix.

The efficiency of the rubber reclaiming process is highly dependent on both the concentration of this compound and the duration of mechanical milling. Research has shown a clear correlation between these two parameters and the properties of the resulting reclaimed rubber.

Key indicators used to evaluate the degree of reclaiming include sol content, gel content, and Mooney viscosity. An increase in milling time generally leads to a decrease in Mooney viscosity, which signifies a reduction in the rubber's resistance to flow and an increase in its plasticity. The concentration of TBzTD also plays a crucial role; an optimized concentration can lead to a more efficient breaking of cross-links without excessive degradation of the main polymer chains. Studies indicate that optimizing the concentration of TBzTD and the milling time has a beneficial effect on the reclamation efficiency.

Table 1: Effect of Milling Time and TBzTD Concentration on Mooney Viscosity of Reclaimed Rubber

| Milling Time (min) | TBzTD Concentration (g per 100g GRT) | Mooney Viscosity (MU) |

|---|---|---|

| 20 | 1 | 85 |

| 20 | 2 | 80 |

| 20 | 3 | 78 |

| 50 | 1 | 65 |

| 50 | 2 | 60 |

| 50 | 3 | 58 |

Note: Data is illustrative, based on research trends showing that Mooney viscosity decreases with increased milling time and reclaiming agent concentration.

After the reclaiming process, the material can be revulcanized to create new rubber products. The concentration of TBzTD used during reclamation significantly influences the mechanical properties of this revulcanized rubber. An optimized concentration leads to a revulcanized product with improved tensile strength, modulus, and elongation at break.

Furthermore, the aging resistance of the revulcanized reclaim is a critical factor for its practical application. Research has demonstrated that reclaiming conditions optimized for TBzTD concentration and milling time can enhance the aging resistance of the final product. This is crucial for ensuring the durability and lifespan of products made from recycled rubber.

Table 2: Mechanical Properties of Revulcanized Reclaimed Rubber

| TBzTD Concentration (g per 100g GRT) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 1 | 8.5 | 250 |

| 2 | 10.2 | 310 |

| 3 | 9.8 | 290 |

Note: Data is illustrative, based on research findings that an optimum concentration of reclaiming agent enhances mechanical properties.

Scanning Electron Microscopy (SEM) is a valuable tool for analyzing the morphology of reclaimed and revulcanized rubber. SEM studies are used to observe the surface texture and internal structure of the material, providing insights into the effectiveness of the reclaiming process.

In studies involving TBzTD, SEM analysis of the revulcanized reclaimed rubber reveals important information about its structural integrity. When reclamation is performed using an optimal concentration of TBzTD and for a sufficient duration, the resulting material exhibits a high degree of coherency and homogeneity. This indicates good bonding and compatibility between the reclaimed rubber particles, which is essential for achieving desirable mechanical properties in the final product.

Research on this compound in Advanced Materials

The unique chemical structure of thiuram disulfides, including TBzTD, has prompted research into their application in advanced, functional materials.

The development of self-healing polymers, which can autonomously repair damage, is a significant area of materials science. The mechanism for this property in certain polymers is based on the presence of dynamic or reversible chemical bonds. Disulfide bonds (S-S) are a key type of dynamic covalent bond that can enable self-healing. colab.wsmdpi.compcimag.com

The principle involves the ability of disulfide bonds within the polymer network to break and reform under certain stimuli, such as heat or light. mdpi.com When a crack or cut occurs, the polymer chains are severed. By applying a stimulus, the disulfide bonds can undergo an exchange reaction, allowing them to reconnect across the damaged interface and restore the material's integrity and mechanical properties. colab.ws

While much of the specific research in this area has focused on the related compound tetramethylthiuram disulfide (TMTD), the underlying principle is attributed to the thiuram disulfide moiety. colab.wsresearchgate.net Studies have shown that incorporating TMTD into natural rubber can create a vulcanized material with significant self-healing capabilities, achieving 80-95% strain recovery after being cut. colab.wsresearchgate.net The dynamic nature of the disulfide bonds is responsible for this healing ability. tudelft.nl The synergistic effect of multiple dynamic bonds, such as disulfide bonds and hydrogen bonds, can lead to materials with both high toughness and rapid self-healing rates. rsc.org This field of research suggests a promising application for thiuram disulfides, including this compound, in the creation of sustainable and durable advanced materials.

Conductive Materials

Current research into the application of this compound in the realm of conductive materials is limited and largely preliminary. Some sources suggest that TBzTD has been a subject of study for potential use in developing conductive materials; however, it is consistently noted that this area of research is still in its early stages. smolecule.com At present, there is a lack of published studies that provide in-depth analysis, performance data, or specific methodologies for incorporating TBzTD into conductive polymers or composites. The prevailing focus of existing literature remains on its role as a safer, non-nitrosamine generating accelerator in rubber vulcanization. researchgate.net

The development of conductive polymer composites often involves the incorporation of various fillers or additives to impart electrical conductivity. researchgate.netresearchgate.net While thiuram disulfides, as a class of compounds, are utilized in polymer chemistry, the specific application of TBzTD to create conductive pathways or to act as a dopant in conductive polymers is not substantially documented in the available research. atamanchemicals.comtaylorandfrancis.comekb.eg

Toxicological and Environmental Considerations in Academic Research

Toxicological Profile and Safety Assessments

Tetrabenzylthiuram disulfide (TBzTD) has been the subject of significant research, particularly as a safer alternative to traditional thiuram disulfide accelerators in the rubber industry. Its toxicological profile is primarily defined by its reduced potential for forming harmful byproducts during industrial processes.

Mutagenic Potential of Thiuram Disulfides

In toxicological studies, this compound has been shown to be non-mutagenic. nocil.com Specific toxicological assays, such as the Ames test, are utilized to confirm the non-mutagenic properties of TBzTD residues. This contrasts with some traditional accelerators which have raised concerns due to their mutagenic potential. scite.ai The vulcanizates produced using accelerators like tetramethylthiuram disulfide (TMTD) have tested positive as mutagens. scite.ai

Comparison with Other Thiuram Derivatives (e.g., TMTD, TETD)

TBzTD was developed as a safer alternative to accelerators like Tetramethylthiuram disulfide (TMTD) and Tetraethylthiuram disulfide (TETD). akrochem.com The primary distinction lies in processing safety and the nature of byproducts.

Processing Safety : Compared to TMTD, TBzTD offers safer processing with a longer scorch time, which provides a wider and more flexible window during the manufacturing process. akrochem.comchembroad.com While TBzTD is a fast-curing accelerator, its curing activity is generally slower and the state-of-cure is lower than that of TMTD. pmcrci.in

Byproducts : The most significant difference is in the formation of nitrosamines. TBzTD generates dibenzylnitrosamine, which is not considered carcinogenic, whereas TMTD and TETD can form carcinogenic nitrosamines. akrochem.comijsrd.com

Reactivity : Research indicates a clear difference in reactivity between TMTD and TBzTD. TMTD can react with other rubber additives like Bis (triethoxysilylpropyl) tetrasulfide (TESPT) even at room temperature, while the reaction of TBzTD with TESPT is slower and occurs only at higher temperatures. researchgate.net

Interactive Data Table: Comparison of Thiuram Derivatives

| Feature | This compound (TBzTD) | Tetramethylthiuram disulfide (TMTD) | Tetraethylthiuram disulfide (TETD) |

| Nitrosamine (B1359907) Formation | Forms non-carcinogenic dibenzylnitrosamine akrochem.comgoogle.com | Can form carcinogenic N-nitrosodimethylamine (NDMA) scite.ai | Can form carcinogenic N-nitrosodiethylamine (NDEA) |

| Processing Safety | Longer scorch time, safer processing akrochem.comchembroad.com | Shorter scorch time chembroad.com | Shorter scorch time than TBzTD |

| Cure Rate | Fast, but generally slower than TMTD pmcrci.in | Very fast-curing atamanchemicals.com | Fast-curing |

| Mutagenicity | Non-mutagenic nocil.com | Vulcanizates have tested positive as mutagens scite.ai | Data suggests potential for concern |

| Primary Use | Safer secondary amine accelerator akrochem.com | Widely used primary and standalone accelerator ijsrd.comatamanchemicals.com | Accelerator, often in combination with TMTD atamanchemicals.com |

Safety in Manufacturing Settings

The handling of this compound in industrial and laboratory settings requires adherence to standard safety protocols for chemical powders. Good industrial hygiene and safety practices are essential. echemi.com

Engineering Controls : Manufacturing and handling should occur in well-ventilated areas to avoid the creation of a dusty atmosphere and to keep airborne concentrations low. nocil.comaksci.com

Personal Protective Equipment (PPE) : Standard PPE includes safety goggles with side-shields, chemical-impermeable gloves, and impervious clothing. echemi.comaksci.comchemicalbook.com In situations where exposure limits may be exceeded, a full-face respirator is recommended. chemicalbook.com

Storage and Handling : TBzTD should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from sources of ignition. nocil.comaksci.comchemicalbook.com

Absence of Carcinogenic Nitrosamine Formation

A primary driver for the development and adoption of TBzTD is its designation as a "nitrosamine-safe" accelerator. akrochem.comijsrd.com During the vulcanization process, traditional thiuram accelerators can decompose to form secondary amines. slideshare.net These amines can react with nitrosating agents, such as nitrogen oxides (NOx) present in the air, to form N-nitrosamines, many of which are carcinogenic. scite.aigoogle.com

TMTD, for example, can lead to the formation of N-nitrosodimethylamine (NDMA). In contrast, TBzTD generates dibenzylnitrosamine (DBNA). google.com Extensive toxicological studies have shown that the dibenzylnitrosamine byproduct is non-carcinogenic. google.com This makes TBzTD a critical component in efforts within the rubber industry to eliminate the generation of regulated, harmful nitrosamines from their processes and final products. ijsrd.comgoogle.com

Environmental Impact and Sustainable Chemistry Research

The environmental profile of this compound is characterized by its effects on aquatic ecosystems and its role in the advancement of sustainable industrial practices.

From an environmental hazard perspective, TBzTD is classified as a substance that may cause long-lasting harmful effects to aquatic life. nih.govtcichemicals.com Therefore, its release into the environment and entry into drains must be avoided. chemicalbook.comtcichemicals.com

In the context of sustainable chemistry, TBzTD represents a significant advancement. smolecule.com Its primary role is to replace accelerators that produce carcinogenic byproducts, thereby reducing the environmental and health impact of rubber manufacturing. smolecule.com Research has also focused on developing greener synthesis methods for TBzTD itself. Innovations include solvent-free, aqueous synthesis processes using hydrogen peroxide as an oxidizing agent, which can achieve high yields (over 99%) while minimizing waste and avoiding the use of hazardous organic solvents. These developments highlight the ongoing drive towards more environmentally benign chemical production methods.

Reduced Environmental Impact during Manufacturing

The manufacturing of this compound (TBzTD) has seen significant advancements aimed at reducing its environmental footprint. Traditional synthesis routes for thiuram disulfides often involve processes that generate considerable waste and have higher energy consumption. google.comnih.gov However, modern, environmentally conscious methods have been developed.

A notable innovation is a synthesis process that utilizes water as the reaction medium and hydrogen peroxide as the oxidant, completely avoiding the use of organic solvents, acids, or alkalis. google.com This approach carries several environmental benefits:

High Safety: Operating in an aqueous medium without harsh acids or bases enhances process safety. google.com